Benzofenap
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQITFHZOBBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058193 | |
| Record name | Benzofenap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00013 mg/mL at 25 °C | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82692-44-2 | |
| Record name | Benzofenap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofenap [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofenap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOFENAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.1 - 133.5 °C | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Benzofenap Activity
Elucidation of Molecular Mode of Action
Benzofenap's molecular mode of action involves multiple interconnected pathways, primarily targeting carotenoid biosynthesis and the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
This compound is classified as a Group F herbicide due to its capacity to inhibit carotenoid biosynthesis wikipedia.orgwikidata.org. Carotenoids are vital pigments in plants, serving a crucial role in protecting the photosynthetic apparatus from damage caused by excess light energy and reactive oxygen species fishersci.se. By inhibiting their synthesis, this compound leads to a depletion of these protective pigments fishersci.se. This absence of carotenoids renders the photosynthetic machinery vulnerable to photo-oxidative damage, as the excess energy can no longer be harmlessly dissipated, resulting in the generation of toxic oxygen radicals fishersci.se. Ultimately, this leads to the visible symptom of bleaching in susceptible plants fishersci.se. While this compound generally inhibits carotenoid synthesis, it exhibits selectivity in Poaceae species, such as rice, where carotenoid biosynthesis is not significantly inhibited even at high concentrations, contributing to its safe use in these crops wikidata.org.
A key aspect of this compound's mechanism is its function as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netmassbank.euatamanchemicals.comuni.lu. HPPD is a critical enzyme that catalyzes a pivotal step in the catabolic degradation of tyrosine, an amino acid, into homogentisate (B1232598) wikipedia.orgfishersci.comscitoys.com. Homogentisate is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), both of which are crucial for plant growth and protection wikipedia.orgfishersci.comscitoys.comwikipedia.orgalfa-chemistry.combmrb.iothegoodscentscompany.comnih.govuni.lumitoproteome.org. This compound, like other HPPD inhibitors, acts as a chelating agent, binding to the Fe(II)-ion located in the active site of the HPPD enzyme researchgate.net. The inhibition of HPPD by this compound leads to a simultaneous interruption of these crucial metabolic processes, which ultimately halts the development of chloroplasts in susceptible weeds wikipedia.org. This compound was first commercialized as an HPPD inhibitor in 1987 wikipedia.orgwikipedia.orgalfa-chemistry.combmrb.ionih.govuni.lupublicationslist.org.
This compound's inhibitory action on HPPD directly impacts the synthesis of plastoquinone wikipedia.orgfishersci.se. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway alfa-chemistry.comwikipedia.orgnih.gov. By preventing the biosynthesis of homogentisate, the precursor to plastoquinone, this compound effectively depletes plastoquinone levels within the plant scitoys.comwikipedia.org. This depletion renders PDS non-functional, thereby halting the production of carotenoids alfa-chemistry.com. The disruption of plastoquinone synthesis not only affects carotenoid production but also interferes with the plant's ability to generate an adequate supply of energy, as plastoquinone is important for photosynthesis wikipedia.org.
Physiological Responses in Susceptible Flora
The molecular disruptions induced by this compound manifest as distinct physiological symptoms in susceptible plants.
The most prominent physiological response to this compound activity in susceptible flora is pigment bleaching wikipedia.orgwikidata.org. This occurs because the inhibition of carotenoid biosynthesis leaves chlorophyll (B73375) unprotected from photo-oxidative damage, leading to its destruction wikipedia.orgfishersci.comalfa-chemistry.combmrb.iopublicationslist.org. Consequently, affected plants turn white due to the lack of green carotene pigments wikipedia.org. The initial visible symptoms, such as bleached or yellowed target weeds, typically appear within 5 to 7 days following application wikidata.org. Beyond general bleaching, associated plant symptoms can include white blotches on leaves, interveinal chlorosis, and necrotic lesions on leaf and stem tissues wikipedia.org. At higher concentrations, this compound can lead to more severe damage, including complete leaf loss, burning of stem tissue, and ultimately, plant death.
Compound Names and PubChem CIDs
Induced Physiological Effects Leading to Growth Inhibition
The inhibition of carotenoid biosynthesis by this compound leads to distinct physiological effects that culminate in growth inhibition and eventual plant death in susceptible weed species bayer.com.auguidechem.comwikipedia.org. The absence of carotenoid pigments, which normally protect chlorophyll from excessive light and photo-oxidation, causes chlorophyll to be destroyed ucanr.edu.
The first visible symptoms of this compound activity typically manifest within 5 to 7 days after application, characterized by the target weeds becoming bleached or yellowed bayer.com.au. This bleaching effect is a direct consequence of the lack of carotene pigments herbiguide.com.au. The disruption of chlorophyll production and the subsequent inhibition of photosynthesis lead to altered plant metabolism and growth, ultimately resulting in phytotoxicity and growth inhibition bayer.com.auuq.edu.auucanr.eduwikipedia.org.
Differential Selectivity Mechanisms in Tolerant Crop Species
This compound demonstrates differential selectivity, effectively controlling certain broad-leaved plants while exhibiting minimal impact on grasses herbiguide.com.au. This selective action makes it a valuable tool for weed management, particularly in rice cultivation herbiguide.com.auherts.ac.uk.
Basis of Selectivity in Rice Cultivation
A key aspect of this compound's utility is its excellent selectivity towards rice plants, even at germinating or very young stages bayer.com.aubayer.com.au. This inherent crop safety allows for early application of the herbicide, enabling the control of weeds when they are young and before they can significantly compete with developing rice seedlings bayer.com.au. The ability to apply this compound early in the crop's growth cycle, without the need to wait for the rice to reach a specific growth stage to minimize crop effects, underscores its selective nature in rice cultivation bayer.com.aubayer.com.au.
Absence of Significant Carotenoid Biosynthesis Inhibition in Poaceae Species
The basis for this compound's selectivity in rice, a member of the Poaceae family, is attributed to the fact that carotenoid biosynthesis in Poaceae species is not significantly inhibited, even when exposed to high concentrations of the active ingredient bayer.com.au. This differential response in carotenoid biosynthesis pathways between susceptible weeds and tolerant Poaceae species like rice is crucial for the herbicide's selective action bayer.com.au.
Compound Names and PubChem CIDs
Pharmacokinetic and Metabolic Fate Studies
Plant Uptake and Translocation Dynamics
Benzofenap is a translocated herbicide, meaning it can move within the plant system after absorption herbiguide.com.au. Its uptake by plants occurs through both root and foliar pathways.
This compound is readily absorbed by both the roots and leaves of plants herbiguide.com.au. As a systemic compound, it is absorbed through the roots, and the efficiency of this uptake can be influenced by prevailing soil conditions herts.ac.ukscispace.comsanbio.eu. For root absorption, the low water solubility of this compound necessitates consistent soil moisture for effective uptake by plant roots grdc.com.au.
Foliar absorption provides a direct route for the compound to enter the plant, circumventing potential limitations or inefficiencies in the root system sanbio.eu. Nutrients and active compounds applied via foliar sprays are efficiently absorbed by the leaves and subsequently translocated throughout the plant sanbio.eulawrieco.com.au. The mechanism of foliar absorption involves surface absorption, driven by concentration differences, and negative diffusion, which is influenced by transpiration sanbio.eu. Stomata, the pores on the leaf surface, play a significant role in facilitating the penetration of substances into the leaf's intercellular spaces sanbio.eu. The permeability of the plant cuticle also increases for nutrient absorption sanbio.eu. Younger foliage tends to absorb compounds more efficiently lawrieco.com.au. Studies on foliar application methods for other compounds have indicated that foliar uptake can be significantly more effective, ranging from 8 to 20 times more efficient than traditional root uptake mechanisms lawrieco.com.auzylemsa.co.za.
Plants possess sophisticated metabolic pathways to detoxify xenobiotics, including herbicides like this compound mdpi.com. This detoxification process generally occurs in three phases:
Modification (Phase I): This involves chemical alteration of the xenobiotic to make it less harmful mdpi.com.
Conjugation (Phase II): The modified xenobiotic is combined with endogenous substances, such as glutathione (B108866), sugars, or amino acids, to increase its solubility mdpi.comnih.govunl.edu. Glutathione S-transferases (GSTs) are key enzymes in this phase, catalyzing the conjugation of xenobiotics with reduced glutathione to form less toxic glutathione S-conjugates mdpi.comnih.gov.
Compartmentalization (Phase III): The conjugated xenobiotics are then stored or isolated in specific plant compartments, such as vacuoles or cell walls, preventing damage to vital cellular functions mdpi.comunl.edu.
This multi-step system is crucial for plants to cope with the potential negative impacts of foreign compounds, including those that inhibit essential processes like carotenoid synthesis, as is the case with this compound herbiguide.com.aunih.govunl.edu. The ability of plant species to metabolize herbicides differentially is a fundamental aspect of herbicide selectivity unl.edu. Enhanced metabolic detoxification is recognized as a non-target-site resistance mechanism in plants scribd.com.
As part of the detoxification process, plants convert xenobiotics into more water-soluble forms. This is primarily achieved during the conjugation phase, where the herbicide or its modified derivatives are linked to highly polar molecules like sugars or glutathione mdpi.comnih.gov. The increased water solubility facilitates the transport of these conjugated products for sequestration within the plant, typically into the vacuole or incorporation into the cell wall, thereby reducing their phytotoxicity and preventing interference with cellular processes mdpi.comunl.edu. While specific water-soluble detoxification products for this compound are not detailed in the provided search results, the general principles of plant xenobiotic metabolism indicate the formation of such conjugates as a key detoxification strategy.
Environmental Transformation and Persistence
The environmental fate of this compound involves its degradation and persistence in aquatic and soil environments.
The degradation of this compound in water occurs over a period of days at pH 5 and 35°C herbiguide.com.au. However, specific half-life values for aqueous photolysis and hydrolysis of this compound at standard conditions (e.g., pH 7, 20°C) are not explicitly available in the provided sources, with some data noted as "No data" herts.ac.uk.
Generally, aquatic degradation of pesticides can occur through several pathways, including photolysis and hydrolysis researchgate.netlsu.eduwur.nlscispace.com.
Photolysis: This process involves the breakdown of compounds due to exposure to light, particularly ultraviolet (UV) and visible light lsu.edu. It can occur via direct photolysis, where the chemical directly absorbs light energy, or indirect photolysis, which involves the transfer of light energy from natural water constituents or reactions with photochemically generated species like hydroxyl radicals lsu.edu.
Hydrolysis: This is a chemical reaction where a compound reacts with water, leading to its breakdown researchgate.netwur.nl. The rate of hydrolysis is typically dependent on factors such as pH and temperature researchgate.netwur.nl.
While specific half-lives for this compound under varying aquatic conditions (e.g., different pH levels or temperatures for photolysis and hydrolysis) are not provided, these are the general abiotic degradation mechanisms that would influence its fate in water bodies.
This compound exhibits moderate persistence in soil systems, with a reported half-life in soil of 38 days herbiguide.com.auherts.ac.ukagropages.com. The movement of this compound in soil is minimally affected by soil type, with its maximum movement typically restricted to 1 cm below the surface agropages.com. There is a low likelihood of leaching into groundwater or surface runoff herbiguide.com.auherts.ac.uk.
Soil metabolism studies, conducted under both aerobic (presence of oxygen) and anaerobic (absence of oxygen) conditions, are crucial for determining the degradation rate of a substance and the formation and decline of its transformation products fao.orgepa.govoecd.orgfera.co.uk. These studies often involve incubating soil samples with the test substance in controlled laboratory environments oecd.org. While the general soil half-life of 38 days for this compound is available, specific detailed data on its metabolism under strictly anaerobic conditions, including the identification of unique anaerobic metabolites or half-lives, are not explicitly provided in the current search results.
Soil binding characteristics also influence persistence and mobility. This compound shows moderate soil binding, but this can be weaker in sandy soils, soils with low organic matter content, or alkaline soils. Under such conditions, significant rainfall events could lead to the movement of the herbicide further down the soil profile grdc.com.au.
Table 1: Key Physicochemical and Environmental Fate Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | herts.ac.ukagropages.comnih.gov |
| PubChem CID | 94686 | nih.gov |
| Water Solubility (25°C) | 0.13 mg/L | herbiguide.com.au |
| Volatility | Not volatile | herts.ac.uk |
| Soil Half-life | 38 days | herbiguide.com.auagropages.com |
| Water Half-life (pH 5, 35°C) | Days (specific value not provided) | herbiguide.com.au |
Dissipation Kinetics in Specific Agricultural Ecosystems (e.g., Flooded Rice Fields)
Studies on the dissipation of this compound (as Taipan 300) in flooded rice field ecosystems, such as those conducted in New South Wales, Australia, indicate that its removal from both water and soil generally follows a first-order decay process. nih.gov In irrigation water, this compound demonstrated a rapid dissipation, with a half-life (DT50) of less than 1 day. This swift reduction in water concentration is attributed to the rapid deposition of the suspension concentrate formulation. nih.gov
Conversely, the dissipation in surface soil was considerably slower, with a DT50 value of 44 days. nih.gov The maximum concentration of this compound measured in rice field floodwater was 39 micrograms per liter (µg/L), which subsequently dissipated to below 1 µg/L over approximately 32 days. nih.gov
Table 1: Dissipation Kinetics of this compound in Flooded Rice Fields
| Medium | Dissipation Process | DT50 (Half-Life) | Maximum Concentration (Floodwater) | Time to Dissipate to <1 µg/L (Floodwater) |
| Irrigation Water | First-order decay | <1 day nih.gov | 39 µg/L nih.gov | ~32 days nih.gov |
| Surface Soil | First-order decay | 44 days nih.gov | Not applicable | Not applicable |
Soil Binding Affinity and Implications for Mobility
This compound exhibits characteristics that suggest a moderate to strong binding affinity to soil components. Its low aqueous solubility implies that it is not highly mobile in water, which generally correlates with a reduced risk of leaching. herts.ac.uk The compound is considered to have a low risk of leaching to groundwater, indicating that it tends to remain associated with soil particles rather than readily moving through the soil profile. herts.ac.uk While specific soil adsorption coefficient (Koc or Kd) values for this compound were not identified in the provided research, the general understanding of pesticide mobility suggests that substances with low aqueous solubility and low leaching potential typically demonstrate significant binding to soil colloids and organic matter. weedsmart.org.auchemsafetypro.com This binding capacity influences the availability of the chemical for degradation, transformation, and potential uptake by organisms, as well as its propensity for leaching into deeper soil layers or runoff into surface waters. fera.co.uk
Xenobiotic Metabolism in Biological Systems
Biotransformation Pathways in Mammalian Models (e.g., Rats, Goats)
Specific detailed research findings on the biotransformation pathways of this compound in mammalian models, such as rats or goats, were not available in the provided search results. While general principles of xenobiotic metabolism in mammals involve various enzymatic transformations to facilitate excretion, the precise metabolic fate of this compound in these specific animal models could not be determined from the information at hand. nih.govnih.gov
Toxicological and Ecotoxicological Research
Mammalian and Avian Toxicological Assessments
Detailed assessments of Benzofenap's effects on mammals and birds are not well-documented in the available literature. The following sections outline the extent of the information that can be retrieved from public sources.
Acute and Chronic Exposure Studies in Laboratory Animals
Information on acute toxicity is limited, but some key values have been reported. Studies on chronic exposure in laboratory animals, which involve long-term administration of a substance to observe effects that may not be apparent in short-term tests, could not be found in the searched scientific literature.
Acute toxicity data indicates low toxicity following oral ingestion. herts.ac.uk One available source provides the following acute toxicity values for rats:
| Acute Toxicity Endpoint | Value | Species |
| Oral LD₅₀ | > 15000 mg/kg | Rat |
| Dermal LD₅₀ | 5000 mg/kg | Rat |
| Inhalation LC₅₀ | 1.93 mg/L | Rat |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of test animals during the observation period.
Subacute, Subchronic, and Developmental Toxicity Analyses
No specific studies on the subacute, subchronic, or developmental toxicity of this compound in laboratory animals were identified in the public domain. Such studies are crucial for understanding the potential adverse effects of repeated exposure over different periods of an organism's lifespan and for assessing potential harm to developing fetuses.
Carcinogenicity and Mutagenicity Evaluations
There is no available information from carcinogenicity studies, which typically involve two-year bioassays in rodents, to evaluate the tumor-causing potential of this compound. Similarly, specific mutagenicity studies, such as the Ames test, which assesses the potential of a substance to induce genetic mutations, were not found for this compound in the reviewed sources.
Reproductive Toxicity Studies (e.g., Two-Generation Studies in Rats)
Information regarding the effects of this compound on reproductive function is not available. Two-generation studies in rats, a standard for assessing reproductive toxicity, have not been published or made publicly available for this compound. These studies are designed to evaluate potential adverse effects on fertility, gestation, and offspring development over two generations.
Analysis of Systemic Effects (e.g., Liver Weight Alterations, Anemia)
While general toxicity studies would typically investigate systemic effects, no specific data on organ-level toxicity, such as alterations in liver weight or hematological effects like anemia resulting from this compound exposure, could be located in the available literature.
Establishment of Acceptable Daily Intake (ADI) and Acute Reference Doses (ARfD)
Regulatory bodies establish health-based guidance values like the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD) based on a comprehensive review of toxicological data. The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, while the ARfD is the estimate of a substance that can be ingested over a short period (e.g., 24 hours) without a discernible health risk. For this compound, these values have not been established, and a key database explicitly notes the absence of data for both the ADI and ARfD. herts.ac.uk
Safety Factor Application in Risk Assessment
In the toxicological risk assessment of chemical compounds such as this compound, the application of safety factors is a critical step to ensure the protection of human health and the environment. Safety factors are numerical adjustments applied to experimental data, such as No-Observed-Adverse-Effect-Levels (NOAELs), to account for uncertainties inherent in extrapolating from laboratory studies to real-world exposure scenarios.
The primary goal of using safety factors is to derive a safe level of exposure for a population by considering several areas of uncertainty:
Interspecies Variation: This addresses the differences in toxicological responses between the animal species used in testing and humans. A commonly used safety factor for this is 10-fold.
Intraspecies Variation: This accounts for the variability in sensitivity within the human population due to factors like age, genetics, and health status. A 10-fold factor is also typically applied here.
Nature and Severity of the Toxic Effect: The severity of the observed adverse effect can influence the magnitude of the safety factor.
Database Quality: The completeness and quality of the toxicological database for the substance are considered. Gaps in data may necessitate the use of additional uncertainty factors.
Aquatic and Terrestrial Ecotoxicology
The potential impact of this compound on non-target organisms in aquatic and terrestrial ecosystems is a key component of its environmental risk assessment.
Research has been conducted on the effects of this compound on several freshwater invertebrate species, which are important components of aquatic food webs.
A study on the commercial formulation of this compound (Taipan 300) investigated its acute and chronic toxicity to the Australian freshwater invertebrates, the midge Chironomus tepperi and the aquatic snail Isidorella newcombi nih.govresearchgate.net.
Chironomus tepperi : In 24-hour acute bioassays, final instar larvae of C. tepperi showed no significant mortality at a nominal concentration of 1.2 mg/L of the active ingredient nih.gov. In chronic assays involving a 4-hour pulse exposure, while no statistically significant effects on pupation and emergence were observed, there was an indication of delayed emergence at higher this compound concentrations nih.gov.
Isidorella newcombi : For the aquatic snail I. newcombi, no significant mortality was recorded in acute bioassays at nominal concentrations up to 76 mg/L of the active ingredient. In chronic 21-day bioassays monitoring egg and feces production after a 24-hour exposure, no significant chronic effects were proven, although a decline in egg mass production was noted following exposure to all treatment levels nih.gov.
Daphnia magna : For the water flea Daphnia magna, a key indicator species in aquatic toxicology, a 48-hour acute toxicity test revealed an EC50 (Effective Concentration at which 50% of the population is immobilized) of 0.383 mg/L for the active ingredient this compound.
Table 1: Acute and Chronic Toxicity of this compound to Freshwater Invertebrates
| Species | Test Type | Endpoint | Concentration (mg/L) | Finding |
|---|---|---|---|---|
| Chironomus tepperi | 24-h Acute | Mortality | 1.2 | No significant mortality nih.gov |
| Chironomus tepperi | Chronic (4-h pulse) | Emergence | 0.001 - 0.1 | Delayed emergence at higher concentrations nih.gov |
| Isidorella newcombi | 24-h Acute | Mortality | up to 76 | No significant mortality nih.gov |
| Isidorella newcombi | 21-d Chronic | Egg Production | 1.2 - 60 | Decline in egg mass production nih.gov |
The potential for this compound to adversely affect fish populations is a critical consideration in its environmental risk profile. Acute toxicity data is available for at least one fish species.
A 96-hour acute toxicity study was conducted on the carp species Cyprinus carpio. The study determined the LC50 (Lethal Concentration at which 50% of the test organisms die) to be 0.762 mg/L for the active ingredient this compound. This indicates a moderate to high level of acute toxicity to this fish species.
While this provides a key benchmark for acute toxicity, comprehensive studies on a broader range of fish species, including different life stages and chronic exposure scenarios, are necessary for a more complete understanding of the potential impacts of this compound on ichthyofauna.
Table 2: Acute Toxicity of this compound to Fish
| Species | Test Duration | Endpoint | Concentration (mg/L) |
|---|
The health of soil ecosystems relies on the complex interactions of a diverse community of microorganisms and macroinvertebrates. Herbicides have the potential to disrupt these communities and their vital functions.
Currently, there is a lack of specific research data on the direct effects of this compound on soil microbial communities and macroinvertebrates such as earthworms. However, general principles of herbicide ecotoxicology suggest that such compounds can have varied impacts.
Soil Microorganisms : Herbicides can alter the abundance and composition of soil microbial populations. Some microbial groups may be inhibited by the chemical, while others might be able to utilize it as a carbon source, leading to shifts in community structure. Such alterations can affect crucial soil processes like nutrient cycling, organic matter decomposition, and soil respiration nih.govnih.govresearchgate.netmdpi.com. The impact is often dependent on the herbicide's concentration, soil type, and environmental conditions nih.gov.
Earthworms : Earthworms are considered important bioindicators of soil health. They can be exposed to soil-applied herbicides through direct contact with their skin and by ingesting contaminated soil and organic matter. Herbicides can cause a range of adverse effects in earthworms, including mortality, reduced growth rates, and impaired reproduction boerenlandvogels.nlembrapa.brmdpi.com. Avoidance behavior, where earthworms move away from contaminated soil, is another documented response to some pesticides embrapa.br.
The potential for this compound to move from the application site into surrounding water bodies is a key aspect of its environmental risk. This movement can occur through leaching into groundwater or transport via surface runoff.
Groundwater Contamination : The likelihood of a pesticide leaching into groundwater is influenced by its chemical and physical properties, as well as soil and environmental conditions. This compound has a very low water solubility (0.00013 mg/mL at 25 °C) and a high octanol-water partition coefficient (LogP of 4.69), indicating that it is lipophilic and tends to bind strongly to soil organic matter nih.gov. These properties suggest a low potential for leaching through the soil profile and into groundwater. Generally, pesticides with strong adsorption to soil particles are less mobile and therefore pose a lower risk to groundwater nih.govusgs.govitrcweb.org.
Surface Runoff : While leaching may be limited, pesticides that are strongly adsorbed to soil particles can be transported to surface water bodies through soil erosion and runoff, particularly during heavy rainfall events following application mdpi.comnih.govusgs.govusda.govusda.gov. The extent of this transport depends on factors such as the application rate, timing of rainfall, soil type, topography, and agricultural practices. Specific studies on the presence of this compound in surface runoff are not readily available in the reviewed literature.
Comprehensive Environmental Risk Assessment Methodologies
The environmental risk assessment (ERA) of a pesticide like this compound is a structured process designed to evaluate the potential for adverse effects on the environment. This process integrates information on the pesticide's toxicity to non-target organisms with its environmental fate and exposure levels.
A comprehensive ERA for a herbicide typically follows a tiered approach:
Problem Formulation : This initial step defines the scope of the assessment, including the environmental compartments and organisms of concern, and develops a plan for analyzing the risk.
Hazard Assessment : This involves evaluating the intrinsic hazardous properties of the substance. For ecotoxicology, this includes determining the toxicity of this compound to a range of non-target organisms representing different trophic levels (e.g., aquatic invertebrates, fish, soil organisms). This is typically based on laboratory studies that determine endpoints like LC50 and EC50.
Exposure Assessment : This step quantifies the potential exposure of non-target organisms to the pesticide under realistic use scenarios. It considers the pesticide's application rate, method of application, and its environmental fate and behavior (e.g., degradation, adsorption, and mobility). Predicted Environmental Concentrations (PECs) are calculated for relevant environmental compartments such as soil, water, and sediment.
Risk Characterization : In this final step, the results of the hazard and exposure assessments are integrated to estimate the likelihood and magnitude of adverse effects. This is often done by calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a relevant toxicological endpoint (e.g., LC50 or NOEC).
RQ = PEC / Toxicological Endpoint
If the RQ is less than a predetermined level of concern, the risk is generally considered acceptable. If it exceeds this level, further, more refined risk assessment may be required, or risk mitigation measures may be implemented.
This framework allows for a systematic and science-based evaluation of the potential environmental risks associated with the use of this compound, guiding regulatory decisions and the development of best management practices to minimize environmental impact.
Methodological Approaches to Evaluate Environmental Impact
The environmental risk assessment for a herbicide like this compound follows a structured, tiered approach. jircas.go.jp It begins with an analysis of the compound's behavior in the environment (environmental fate) and its effects on non-target organisms (ecotoxicology). wikipedia.orgjircas.go.jp
Analytical Methods for Residue Detection
A prerequisite for all environmental studies is the availability of reliable and sensitive analytical methods to quantify the herbicide in complex matrices like soil, water, and biological tissues. epa.govresearchgate.net For compounds like this compound, these methods typically involve:
Sample Preparation: Techniques such as Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are used to extract and clean up the analyte from the sample matrix, removing interfering substances. alsglobal.euysi.com
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the target compound from other components in the extract. ysi.combohrium.com
Detection and Quantification: Mass Spectrometry (MS), often in tandem (MS/MS), is the preferred detection technique due to its high selectivity and sensitivity, allowing for the accurate measurement of residue levels, often at trace concentrations. ysi.combohrium.com
Environmental Fate Assessment
Understanding how a herbicide behaves in the environment is crucial for predicting its potential exposure to non-target organisms. Key processes evaluated include degradation, sorption, and leaching. ufl.edu
Degradation Studies: These experiments determine how quickly the herbicide breaks down in soil and water. ucanr.edu Laboratory incubation studies are conducted under controlled conditions (temperature, moisture, light) to measure aerobic and anaerobic degradation in soil, aquatic sediment systems, and hydrolysis in water. oecd.orgirost.ir The primary output is the time it takes for 50% of the compound to dissipate (DT50). researchgate.net Photodegradation studies also assess the role of sunlight in breaking down the chemical. oecd.org
Sorption/Desorption Studies: The tendency of a herbicide to bind to soil particles is a key factor influencing its mobility and bioavailability. driftlessprairies.org Batch equilibrium studies are the standard method, where solutions of the herbicide are mixed with soil samples. irost.ir By measuring the concentration of the herbicide remaining in the solution after equilibrium, the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) can be calculated. These values indicate the likelihood of the compound remaining in the soil versus moving into the water phase. researchgate.net
Leaching and Mobility Studies: Leaching is the process of a herbicide moving through the soil profile with water. mdpi.com This is assessed using soil column or lysimeter studies, where the herbicide is applied to the top of a soil column and water is passed through it. rbherbicidas.com.br The leachate is collected and analyzed over time to determine the amount of the herbicide that has moved through the soil. rbherbicidas.com.br These data, combined with sorption and degradation values, are used in computer models to predict the potential for groundwater contamination. researchgate.net
Illustrative Data Table: Environmental Fate Parameters
The following table provides an example of the types of data generated from environmental fate studies for a hypothetical herbicide. Specific data for this compound are not available.
Table 1: Example Environmental Fate Characteristics of a Hypothetical Herbicide| Parameter | Study Type | Result | Condition |
|---|---|---|---|
| Aerobic Soil Metabolism | Laboratory Incubation | DT50 = 45 days | 20°C, 40% WHC |
| Anaerobic Soil Metabolism | Laboratory Incubation | DT50 = 120 days | 20°C, Saturated |
| Hydrolysis | Aqueous Solution | Stable | pH 5, 7, 9 |
| Aqueous Photolysis | Laboratory Irradiation | DT50 = 15 days | pH 7 |
| Soil Sorption | Batch Equilibrium | Koc = 550 L/kg | Average of 4 soil types |
Ecotoxicological Evaluation
Ecotoxicology studies are performed to determine the potential hazard of a herbicide to non-target species, including aquatic and terrestrial organisms. researchgate.net These tests follow a tiered approach, starting with acute tests on sensitive indicator species. jircas.go.jp
Aquatic Ecotoxicity: Standardized tests are conducted to determine the short-term (acute) and long-term (chronic) toxicity to representatives of three trophic levels: fish, aquatic invertebrates, and algae. labanalysis.itwur.nl
Fish: Acute toxicity is typically evaluated over a 96-hour exposure period to determine the concentration that is lethal to 50% of the test population (LC50). epa.gov
Aquatic Invertebrates: A common test organism is Daphnia magna. Acute tests determine the concentration that immobilizes 50% of the organisms (EC50) over 48 hours. epa.gov
Algae: A 72- to 96-hour growth inhibition test is performed to determine the concentration that inhibits growth by 50% (EC50). labanalysis.it
Terrestrial Ecotoxicity: The risk to terrestrial organisms is also assessed. europa.eu
Birds and Mammals: Acute and reproductive toxicity studies are conducted to evaluate risks. europa.eu
Non-Target Plants: Seedling emergence and vegetative vigor tests are performed on a range of terrestrial plant species to assess phytotoxicity. epa.gov
Soil Organisms: Tests on earthworms (acute toxicity) and soil microorganisms (e.g., nitrogen transformation processes) are conducted to evaluate impacts on soil health. labanalysis.it
Illustrative Data Table: Ecotoxicological Endpoints
The following table provides an example of the types of data generated from ecotoxicological studies for a hypothetical herbicide. Specific data for this compound are not available.
Table 2: Example Ecotoxicological Profile of a Hypothetical Herbicide| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) |
|---|---|---|---|
| Aquatic - Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | > 1.5 mg/L |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 2.2 mg/L | |
| Aquatic - Invertebrate | Daphnia magna | 48-hr EC50 | 0.8 mg/L |
| Aquatic - Algae | Pseudokirchneriella subcapitata | 72-hr EC50 (Growth) | 0.05 mg/L |
| Terrestrial - Bird | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | > 2000 mg/kg bw |
| Terrestrial - Soil Organism | Earthworm (Eisenia fetida) | 14-day LC50 | > 1000 mg/kg soil |
Herbicide Resistance Mechanisms and Management Strategies
Characterization of Herbicide Resistance Phenotypes
Weed resistance to herbicides can manifest through various physiological and biochemical changes within the plant, broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). wikidata.orgthegoodscentscompany.comfishersci.be
Target-site resistance (TSR) occurs when a mutation or alteration in the herbicide's molecular target site prevents the herbicide from binding effectively or inhibiting the biochemical pathway. wikidata.orgthegoodscentscompany.comfishersci.benormandata.euwikipedia.org For HPPD inhibitors such as Benzofenap, this would involve changes to the HPPD enzyme itself, reducing its affinity for the herbicide. While TSR is a common mechanism for many herbicide classes, it has been less frequently observed as the primary mechanism for naturally evolved resistance to HPPD inhibitors in weed populations. wikipedia.orgsigmaaldrich.comthegoodscentscompany.comontosight.ai Research efforts are ongoing to identify potential target-site resistant mutations, including studies involving engineered mutations in HPPD genes to confer herbicide tolerance. sigmaaldrich.comnih.gov
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its target site within the plant. wikidata.orgthegoodscentscompany.comfishersci.benormandata.eu Among NTSR mechanisms, enhanced metabolism is the most prevalent and concerning for HPPD inhibitors. fishersci.bewikipedia.orgthegoodscentscompany.comontosight.aiherts.ac.uknih.govthegoodscentscompany.comwikipedia.orgherts.ac.ukuni-freiburg.denih.govhealth.state.mn.us This mechanism involves the rapid detoxification of the herbicide by plant enzymes before it can exert its phytotoxic effect. normandata.eu
Key enzyme systems implicated in the enhanced metabolism of HPPD inhibitors include cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). fishersci.beontosight.aiwikipedia.orgherts.ac.ukuni-freiburg.denih.govhealth.state.mn.us For instance, resistance to HPPD inhibitors in weeds like Palmer amaranth (B1665344) (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum) has been predominantly attributed to enhanced metabolism. thegoodscentscompany.comherts.ac.uknih.govthegoodscentscompany.comherts.ac.uk Studies on tembotrione-resistant Palmer amaranth, another HPPD inhibitor, have shown faster 4-hydroxylation followed by glycosylation, a process typically catalyzed by cytochrome P450 enzymes. herts.ac.uk Similarly, wild radish populations have demonstrated metabolic resistance to several HPPD herbicides through enhanced rates of herbicide metabolism. thegoodscentscompany.com The ability of weeds to metabolize herbicides rapidly can lead to cross-resistance to other chemical classes of HPPD inhibitors or even other herbicide modes of action. herts.ac.ukuni-freiburg.de
Evolutionary Dynamics of Weed Resistance to HPPD Inhibitors
The evolution of weed resistance to HPPD inhibitors, including this compound, is driven by the continuous selection pressure exerted by their repeated application. wikidata.orgwikipedia.orgnih.gov While the evolution of resistance to HPPD inhibitors has been relatively slower and less widespread compared to some other herbicide modes of action, it is a growing concern. herts.ac.uknih.govthegoodscentscompany.com Continuous usage of Group H herbicides, which includes this compound, has led to resistance in Amaranthus species in the United States within a relatively short timeframe. nih.gov Resistant weed biotypes, once established, can increase in frequency within a population due to their survival and reproduction after herbicide treatment. wikidata.org Furthermore, confirmed resistant populations of weeds to HPPD inhibitors often exhibit multiple or cross-resistance to herbicides with diverse modes of action, complicating weed management. wikipedia.orgthegoodscentscompany.comherts.ac.uknih.govthegoodscentscompany.comuni-freiburg.de
Integrated Weed Management Approaches
To mitigate the development and spread of herbicide resistance, particularly to valuable compounds like this compound, integrated weed management (IWM) approaches are essential. IWM combines various weed control methods to reduce selection pressure and ensure sustainable weed control. nih.govca.govwikipedia.orgherts.ac.uk
Rotational strategies are fundamental to resistance management. This involves rotating herbicides with different modes of action within and across growing seasons. ca.govwikipedia.orgherts.ac.ukwaterquality.gov.au For this compound, as an HPPD inhibitor, it is recommended to use it as part of a rotation program with other registered herbicides. ca.gov Specifically, to reduce the likelihood of resistant weeds developing, products containing this compound should not be used in consecutive rice crops. nih.govnih.govwikipedia.orgwaterquality.gov.auherts.ac.ukherts.ac.uk
Sequential herbicide applications, where a follow-up application of a herbicide with a different mode of action is used after an initial treatment, can also be effective. For instance, after applying this compound to rice, a follow-up application of MCPA or bentazone (B1668011) is recommended to provide a secondary mode of action and control any subsequent weed survivors. nih.govnih.govwikipedia.orgwaterquality.gov.auherts.ac.ukherts.ac.uk This strategy helps to control weeds that may have survived the initial application due to partial resistance or other factors.
The co-application of herbicides with different modes of action can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects. herts.ac.uk This approach can enhance efficacy, broaden the weed control spectrum, and help manage resistance. HPPD inhibitors, including this compound (classified as Group H or Group 27 herbicides), are often applied in mixtures with Photosystem II (PSII) inhibitors (Group C, Group 5, or Group 6 herbicides) to achieve increased efficacy. nih.govctdbase.orgherts.ac.uknih.govthegoodscentscompany.comnih.govwaterquality.gov.auherts.ac.ukherts.ac.ukfishersci.nl
This synergism is thought to arise from the depletion of plastoquinones by the HPPD inhibitor, which in turn allows for increased binding of the PSII inhibitor to the D1 protein, thereby enhancing its activity. herts.ac.uknih.govthegoodscentscompany.comfishersci.nl Documented synergistic interactions exist for several Group H and Group C herbicide combinations. nih.govnih.govherts.ac.ukherts.ac.uk Therefore, where possible, applying this compound in combination with a Group C herbicide is recommended to maximize efficacy and delay the onset of resistance. nih.govnih.govherts.ac.ukherts.ac.uk
Advanced Analytical Methodologies for Benzofenap Detection and Quantification
Chromatographic and Spectroscopic Techniques in Trace Analysis
Chromatographic and spectroscopic techniques are fundamental to trace analysis, enabling the precise identification and measurement of pollutants in diverse environmental samples fiveable.me. Spectroscopic methods, often coupled with chromatography, are adept at identifying trace amounts of organic and inorganic pollutants in complex matrices, enhancing separation efficiency fiveable.me. The interpretation of chromatographic data relies on retention times for qualitative identification and peak areas or heights for quantitative analysis. Accurate quantification is further ensured through the application of calibration methods, including external and internal standardization. For highly complex mixtures, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC) and two-dimensional liquid chromatography (LC×LC), offers improved separation capabilities fiveable.me.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile analytical technique for the separation, identification, and quantification of components within complex mixtures openaccessjournals.com. Its application extends across various fields, including pharmaceuticals, food, and environmental analysis, owing to its high resolution, accuracy, and efficiency openaccessjournals.com. For Benzofenap, reverse phase (RP) HPLC methods are commonly employed, typically utilizing a mobile phase composed of acetonitrile, water, and an acid like phosphoric acid. For compatibility with mass spectrometry (MS) detection, formic acid is often substituted for phosphoric acid sielc.com.
HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a common approach for this compound detection lgcstandards.com. This technique is effective in detecting active components in various dosage forms and is capable of identifying and quantifying pollutants in water and soil openaccessjournals.com. The high separation efficiency and sensitivity of HPLC make it invaluable for drug impurity inspection, allowing for the detection of related substances that, despite structural similarities, are present at very low concentrations . It is important to note that careful sample preparation is essential prior to HPLC-DAD analysis to prevent blockages caused by solid particles measurlabs.com.
Mass Spectrometry (MS) stands as a highly sensitive analytical tool for the detection, quantification, and structural elucidation of metabolites in a single measurement nih.gov. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a prominent technique for characterizing bacterial secondary metabolites and offers the potential to uncover a broad spectrum of chemical diversity within a given sample jmchemsci.com.
Specifically, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-ESI-QTOF-HRMS) is recognized as a powerful platform for metabolite profiling, offering high sensitivity and accuracy for determining the phenolic profiles of plant materials jmchemsci.commdpi.com. This hyphenated technique facilitates the tentative identification and characterization of compounds by comparing their retention times, mass errors, and MS data mdpi.com. High-resolution mass analyzers such as Q-TOF, LTQ-Orbitrap, and FTICR are particularly well-suited for global profiling and metabolite identification due to their superior mass-resolving power nih.gov. The application of Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with ESI-QTOF-MS has been demonstrated in untargeted metabolomics analysis, where phytocompounds are identified by comparing protonated or deprotonated molecules and their fragmentation patterns against comprehensive databases frontiersin.org. The presence of matrix effects is a significant consideration in LC-MS-based metabolomics, underscoring the critical role of effective sample preparation mdpi.com.
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The reliability of detecting target analytes in complex matrices is heavily dependent on the quality of sample preparation and subsequent separation-quantification steps mdpi.com. Sample preparation encompasses two primary stages: the extraction of target compounds and the subsequent removal of interfering components, often referred to as cleanup mdpi.com. For this compound and similar compounds, various sample preparation methods have been developed for environmental matrices, ranging from traditional approaches to more advanced techniques such as solid-phase extraction (SPE), dispersive SPE, liquid-liquid extraction (LLE), and stir bar sorptive extraction (SBSE) mdpi.com.
In the context of complex biological samples, including urine, blood, and tissue, simplified microextraction procedures are often favored. These include solid-phase microextraction, stir bar sorptive extraction, liquid-phase microextraction, and electromembrane extraction, which are preferred for their reduced processing time and fewer steps compared to conventional multi-step methods researchgate.net. Modern sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe), supported liquid extraction (SLE), and SPE, offer adaptability for diverse food and environmental matrices chromatographyonline.com.
Solid-Phase Extraction (SPE) is a highly efficient sample preparation technique designed to isolate and concentrate target analytes from complex matrices. This is achieved by passing a liquid sample through a solid sorbent material that selectively retains the desired compounds, while unwanted impurities are washed away. The retained analytes are then eluted with a suitable solvent, yielding a purified extract ready for analysis labmanager.com. SPE is advantageous due to its high selectivity for target compounds, efficient removal of matrix interferences, compatibility with automation for high-throughput workflows, and reduced solvent consumption compared to LLE labmanager.com.
In contrast, Liquid-Liquid Extraction (LLE) is a traditional separation technique that leverages the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Analytes preferentially partition into one phase, while impurities remain in the other labmanager.com. LLE is particularly effective for extracting nonpolar and semi-polar compounds from aqueous or biological fluids labmanager.com. While generally more labor-intensive than SPE, LLE can be effective for large-volume extractions and certain nonpolar analytes labmanager.com.
The choice between SPE and LLE often depends on the specific analyte properties, matrix complexity, desired purity, throughput requirements, and cost considerations.
Table 1: Comparative Efficiencies of SPE and LLE in Sample Preparation
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High selectivity for target compounds labmanager.com | Relies on differential solubility; less selective than SPE labmanager.com |
| Matrix Interference | Efficient removal of interferences labmanager.com | Can have higher variability in matrix effects waters.com |
| Solvent Consumption | Reduced solvent consumption labmanager.com | Higher solvent consumption labmanager.com |
| Automation | Highly compatible with automation for high-throughput labmanager.com | Can be automated, particularly for continuous processes kjhil.com |
| Processing Time | Generally faster for single samples kjhil.com | Can process large volumes continuously for high throughput kjhil.com |
| Extract Cleanliness | Produces cleaner extracts kjhil.com | May require additional cleanup steps mdpi.com |
| Analyte Recovery | High and consistent recoveries for various analytes waters.com | Lower recoveries for some compounds, higher variability waters.com |
| Hydrophobic Analytes | May be challenging to elute some hydrophobic compounds kjhil.com | Can show better recovery for certain hydrophobic compounds kjhil.com |
| Emulsion Formation | Eliminates emulsion formation usm.edu | Prone to emulsion formation, complicating separation usm.edu |
Challenges and Future Directions in Analytical Method Development
Analytical method development faces several persistent challenges, particularly when dealing with complex matrices such as biological samples, botanicals, and formulated drug products. These matrices often contain numerous coexisting substances like proteins, lipids, and excipients, which can interfere with the detection or quantification of the target analyte, leading to inaccurate results. A notable issue is ionization suppression in mass spectrometry caused by endogenous compounds in biological samples labmanager.com.
Another significant challenge is the limited availability of samples, especially in early drug discovery or clinical trials, where only microgram to milligram quantities of the analyte may be accessible. This necessitates the use of ultra-sensitive techniques like LC-MS/MS or nano-LC to obtain meaningful data from minimal material labmanager.com. Furthermore, the evolving landscape of regulatory requirements, increasingly adopting lifecycle and Quality by Design (QbD) approaches, demands more flexible, data-driven, and risk-informed analytical practices labmanager.comsolubilityofthings.comchromatographyonline.com. The quality of written procedures for method transfer between laboratories also presents a common hurdle chromatographyonline.com.
Looking ahead, future directions in analytical method development are poised for significant advancements. The integration of artificial intelligence (AI) and machine learning algorithms is expected to revolutionize data analysis, enhancing the efficiency and accuracy of analytical processes solubilityofthings.com. Continuous innovation in chromatographic stationary phase media will further improve separation efficiency and selectivity, addressing the complexities of diverse sample types researchgate.net.
The formulation of a chemical compound can profoundly impact the reliability and dispersion of analytical measurements. For this compound, its highly immiscible formulation presents a notable challenge: when added to water at low concentrations, it tends to form a dense precipitate, leading to uneven dispersion researchgate.net. This uneven dispersion can result in a significant portion of the pesticide being "missing" from the analytical measurement, even if sample volumes are adjusted researchgate.net. Consequently, further method development specifically targeting the extraction and analysis of this compound is essential to obtain reliable data researchgate.net.
Emerging Research Directions and Interdisciplinary Applications
Benzofenap as a Reference Standard in Agricultural Chemical Residue Analysis
This compound serves as an important reference standard in the rigorous analysis of agricultural chemical residues in food products. Its availability as an analytical standard is critical for establishing and verifying provisional standards within food safety regulatory frameworks, such as Japan's Positive List System for Agricultural Chemical Residues in Foods. google.comuni.lu
Specialized chemical suppliers, including FUJIFILM Wako Chemicals and LGC Standards, provide this compound as a certified analytical standard. google.comuni.lunih.govpic.int These reference materials are instrumental in various analytical methodologies, including gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS), which are employed to quantify residual agricultural chemicals in a wide array of food matrices such as grains, beans, nuts, seeds, fruits, and vegetables. The accuracy of these analytical techniques heavily relies on the purity and certified values of such reference standards, with recommendations often stipulating a purity of not less than 95%. The production of these standards adheres to stringent quality control measures, including ISO 17034 accreditation, thereby ensuring their reliability and international acceptance in food and environmental analysis. nih.gov
Table 1: Role of this compound in Agricultural Chemical Residue Analysis
| Application Area | Key Function of this compound Standard | Analytical Techniques Employed | Quality Assurance |
| Food Safety Regulation | Establishment of provisional residue standards | GC/MS, LC/MS, LC-MS/MS | ISO 17034, Purity ≥ 95% nih.gov |
| Environmental Monitoring | Quantification of environmental residues | GC/MS, LC/MS, LC-MS/MS | ISO 17034, Purity ≥ 95% nih.gov |
| Research & Development | Calibration and method validation | GC/MS, LC/MS, LC-MS/MS | ISO 17034, Purity ≥ 95% nih.gov |
Exploratory Research on this compound as a Biomarker in Metabolic Diseases
Exploratory research has identified this compound as a candidate biomarker in the context of metabolic diseases, particularly in studies concerning Polycystic Ovary Syndrome (PCOS). This line of inquiry suggests that this compound, or its related metabolites, may be detectable in biological samples, such as urine, and could serve as an indicator of metabolic disturbances.
The investigation into this compound as a biomarker falls within the broader field of urinary metabolomics, which seeks to discover non-invasive indicators for obesity-related metabolic diseases. While the research is in its early stages, its inclusion as a candidate alongside other potential urinary biomarkers, such as testosterone-glucuronide and 11α-hydroxyprogesterone, highlights its potential significance in understanding complex metabolic pathways and disease progression. Furthermore, this compound has been noted in cereals and cereal products, with some research hinting at its connection to metabolism studies, although specific links to disease biomarkers require further elucidation.
Table 2: this compound as a Potential Biomarker
| Research Area | Context of this compound's Role | Other Candidate Biomarkers | Current Research Status |
| Metabolic Diseases | Candidate urinary biomarker in PCOS | Testosterone-glucuronide, 11α-hydroxyprogesterone | Exploratory, early-stage investigation |
| Metabolomics | Indication of metabolic alterations | - | Ongoing investigation into biological significance |
Advancements in Herbicide Design and Resistance Mitigation Strategies Informed by this compound Research
This compound is a well-established herbicide that functions by inhibiting carotenoid synthesis through the disruption of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD). This mode of action, which leads to the characteristic bleaching of plants due to the absence of carotene pigments, has been a central focus in the development of new herbicide chemistries. Introduced in the 1980s, this compound has been widely utilized in rice cultivation.
Research into this compound and other HPPD inhibitors significantly informs strategies aimed at mitigating herbicide resistance, a critical challenge in modern agriculture. Key strategies include:
Rotation of Herbicide Modes of Action: To delay the onset of resistance, it is advised to avoid consecutive applications of products containing this compound (e.g., Taipan®) in sequential rice crops.
Integrated Weed Management (IWM): A holistic approach incorporating various weed control methods, such as cultural practices and crop rotation, is crucial to reduce reliance on a single herbicide strategy and thereby minimize the development of resistance.
Optimal Application Practices: Applying herbicides at robust rates to target small weeds and ensuring even application are vital, as using lower than label rates can inadvertently promote the development of metabolic resistance in weed populations.
The emergence of resistance to HPPD inhibitors, exemplified by cases involving Amaranthus species in the United States, underscores the importance of these resistance mitigation strategies. Ongoing research informed by this compound's mechanism of action continues to contribute to the design of novel HPPD inhibitors and the development of crops engineered for enhanced herbicide resistance through techniques like directed evolution.
Table 3: Herbicide Resistance Mitigation Strategies Informed by this compound Research
| Strategy Type | Description | Rationale for Effectiveness |
| Rotation of MoA | Alternating herbicides with different modes of action across seasons or within a crop rotation. | Reduces selection pressure on weed populations, preventing the rapid evolution of resistance to a single mode of action. |
| Tank Mixing/Sequential Application | Combining or applying different herbicides with distinct modes of action in the same application or in sequence. | Provides multiple attacks on weeds, increasing efficacy and reducing the chance of resistant biotypes surviving. |
| Integrated Weed Management (IWM) | Incorporating cultural practices (e.g., crop rotation, optimal planting dates) alongside chemical control. | Diversifies weed control tactics, reducing reliance on herbicides and fostering a more sustainable approach to weed management. |
| Optimal Application | Applying herbicides at recommended rates to small weeds with even coverage. | Ensures effective control of susceptible weeds, minimizing the survival of partially resistant individuals that could proliferate. |
Q & A
Q. What are the key chemical identifiers and structural features of Benzofenap critical for analytical verification?
this compound (CAS 82692-44-2) is a pyrazole herbicide with the molecular formula C₂₂H₂₀Cl₂N₂O₃. Its structure includes a 1,3-dimethylpyrazole backbone, a 2,4-dichloro-3-methylbenzoyl group, and a 4-methylphenacyloxy substituent . For analytical verification, researchers should prioritize:
- High-Performance Liquid Chromatography (HPLC) with a this compound Standard (≥98% purity) for quantification .
- Mass Spectrometry (MS) to confirm the molecular ion peak at m/z 431.32 and fragment patterns .
- Nuclear Magnetic Resonance (NMR) to resolve methyl (δ 1.4–2.1 ppm) and aromatic proton signals (δ 6.8–7.5 ppm) .
Q. How can researchers design experiments to evaluate this compound’s herbicidal efficacy under controlled conditions?
- Dose-Response Assays : Apply this compound at 50–500 g/ha in hydroponic or soil-based systems using Oryza sativa (rice) as a model crop. Monitor inhibition of HPPD (4-hydroxyphenylpyruvate dioxygenase), a target enzyme in weed species .
- Field Trials : Use randomized block designs with variables like soil pH (5.5–7.0), temperature (20–30°C), and microbial activity to assess weed control efficacy and crop selectivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (NIOSH N95) when generating aerosols .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (EPA Category D) .
- First Aid : For skin contact, rinse with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .
Advanced Research Questions
Q. How can structural modifications of this compound improve its environmental persistence without compromising selectivity?
- Synthetic Strategies : Replace the 4-methylphenacyloxy group with fluorinated analogs to enhance soil adsorption. Monitor half-life (t₁/₂) via LC-MS in loam soils (OECD Guideline 307) .
- Metabolite Tracking : Identify primary metabolites (e.g., 2,4-dichloro-3-methylbenzoic acid) using in vitro liver microsome assays to assess degradation pathways .
Q. What methodologies resolve contradictions in reported data on this compound’s soil mobility and bioaccumulation?
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., OECD 106 for adsorption coefficients). Variables include organic carbon content (1–5%) and cation exchange capacity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from peer-reviewed studies, isolating confounding factors like irrigation practices or microbial diversity .
Q. How can researchers model this compound’s interaction with HPPD enzymes to predict resistance evolution?
- Computational Approaches : Use molecular docking (AutoDock Vina) to simulate this compound binding to HPPD active sites. Validate with X-ray crystallography (PDB ID 6RZH) .
- Resistance Screening : Expose Amaranthus retroflexus to sublethal this compound doses over 10 generations. Sequence HPPD genes to identify mutations (Illumina NovaSeq) .
Q. What advanced techniques quantify this compound residues in complex matrices like agricultural runoff?
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and graphitized carbon black cleanup .
- Detection : Employ LC-MS/MS with a limit of quantification (LOQ) ≤0.01 mg/kg. Cross-validate with immunoassays for field testing .
Methodological Notes
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and trial data in repositories like Zenodo .
- Ethical Compliance : For studies involving human subjects (e.g., occupational exposure), obtain IRB approval and document informed consent (45 CFR 46) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
